molecular formula C18H20N2O3 B3342970 3-Dimethylaminobenzoic anhydride CAS No. 4629-50-9

3-Dimethylaminobenzoic anhydride

Cat. No.: B3342970
CAS No.: 4629-50-9
M. Wt: 312.4 g/mol
InChI Key: ROXBMXDDDMXDFQ-UHFFFAOYSA-N
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Description

3-Dimethylaminobenzoic anhydride is an organic compound with the molecular formula C18H20N2O3. It is a derivative of benzoic acid, where the carboxylic acid groups are replaced by an anhydride linkage and the aromatic ring is substituted with a dimethylamino group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Dimethylaminobenzoic anhydride can be synthesized through the reaction of 3-dimethylaminobenzoic acid with a dehydrating agent. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . The reaction proceeds as follows:

2C9H11NO2PPh3,TCCAC18H20N2O3+H2O2 \text{C}_9\text{H}_{11}\text{NO}_2 \xrightarrow{\text{PPh}_3, \text{TCCA}} \text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3 + \text{H}_2\text{O} 2C9​H11​NO2​PPh3​,TCCA​C18​H20​N2​O3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylaminobenzoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: The anhydride can be hydrolyzed to form 3-dimethylaminobenzoic acid.

    Aminolysis: Reaction with amines to form amides.

    Alcoholysis: Reaction with alcohols to form esters.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Aminolysis: Amines such as methylamine or ethylamine under mild heating.

    Alcoholysis: Alcohols like methanol or ethanol in the presence of a catalyst.

Major Products

    Hydrolysis: 3-Dimethylaminobenzoic acid.

    Aminolysis: N-substituted 3-dimethylaminobenzoamides.

    Alcoholysis: 3-Dimethylaminobenzoates.

Scientific Research Applications

3-Dimethylaminobenzoic anhydride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Utilized in the preparation of drug molecules and active pharmaceutical ingredients.

    Material Science: Employed in the development of polymers and advanced materials.

    Biochemistry: Used in the study of enzyme mechanisms and protein modifications

Mechanism of Action

The mechanism of action of 3-dimethylaminobenzoic anhydride involves its reactivity as an anhydride. It can react with nucleophiles such as water, amines, and alcohols, leading to the formation of corresponding acids, amides, and esters. The dimethylamino group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Dimethylaminobenzoic acid
  • 4-Dimethylaminobenzoic anhydride
  • 3-Methyl-2-benzothiazolinone hydrazone

Uniqueness

3-Dimethylaminobenzoic anhydride is unique due to its specific reactivity profile and the presence of the dimethylamino group, which influences its chemical behavior. Compared to its analogs, it offers distinct advantages in terms of reactivity and application in organic synthesis .

Properties

IUPAC Name

[3-(dimethylamino)benzoyl] 3-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-19(2)15-9-5-7-13(11-15)17(21)23-18(22)14-8-6-10-16(12-14)20(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXBMXDDDMXDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675477
Record name 3-(Dimethylamino)benzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4629-50-9
Record name 3-(Dimethylamino)benzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DIMETHYLAMINOBENZOIC ANHYDRIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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